molecular formula C23H23N5O3 B11029369 N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11029369
M. Wt: 417.5 g/mol
InChI Key: UNFQYXXLAOHUSL-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution reaction where a piperidine derivative is introduced to the core structure.

    Attachment of the naphthalene group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the naphthalene moiety to the core structure.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific structural features, such as the naphthalene moiety and the hexahydropyrido[2,3-d]pyrimidine core. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-naphthalen-1-yl-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c29-18-13-16(21(30)24-17-10-6-8-14-7-2-3-9-15(14)17)19-20(25-18)26-23(27-22(19)31)28-11-4-1-5-12-28/h2-3,6-10,16H,1,4-5,11-13H2,(H,24,30)(H2,25,26,27,29,31)

InChI Key

UNFQYXXLAOHUSL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N2

Origin of Product

United States

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